molecular formula C6H8O3S2 B2815374 (3-Methylsulfonylthiophen-2-yl)methanol CAS No. 2248313-04-2

(3-Methylsulfonylthiophen-2-yl)methanol

Cat. No.: B2815374
CAS No.: 2248313-04-2
M. Wt: 192.25
InChI Key: VMRODJXJZLFZEN-UHFFFAOYSA-N
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Description

(3-Methylsulfonylthiophen-2-yl)methanol is a chemical compound with the molecular formula C6H8O3S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a methylsulfonyl group attached to the thiophene ring and a methanol group at the 2-position of the ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylsulfonylthiophen-2-yl)methanol typically involves the introduction of a methylsulfonyl group to a thiophene ring followed by the addition of a methanol group. One common method involves the reaction of thiophene with methylsulfonyl chloride in the presence of a base such as pyridine to form the methylsulfonylthiophene intermediate. This intermediate is then reacted with formaldehyde in the presence of a catalyst to introduce the methanol group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Methylsulfonylthiophen-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Methylsulfonylthiophen-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methylsulfonylthiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methylsulfonylthiophen-2-yl)methanol is unique due to the presence of both a methylsulfonyl group and a methanol group on the thiophene ring. This combination of functional groups imparts unique chemical properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

(3-methylsulfonylthiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3S2/c1-11(8,9)6-2-3-10-5(6)4-7/h2-3,7H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRODJXJZLFZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(SC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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